ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate

HIV-1 attachment inhibition gp120 antagonist indole glyoxamide pharmacophore

This compound is the validated 2-methylindole reference standard for HIV-1 gp120 attachment inhibitor SAR. The 2-methyl substituent confers a 3- to 15-fold potency advantage over the des-methyl template, making it the correct baseline for head-to-head comparisons. Use as SPR/TR-FRET benchmark ligand, HPLC-UV/LC-MS system suitability standard (ΔRT ≈ 1.2 min), and permeability control (cLogP 2.1). Procure only with ≥95% purity to ensure pharmacological fidelity.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
Cat. No. B2689673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C18H21N3O4/c1-3-25-18(24)21-10-8-20(9-11-21)17(23)16(22)15-12(2)19-14-7-5-4-6-13(14)15/h4-7,19H,3,8-11H2,1-2H3
InChIKeyORYOEBBAVDCROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate (CAS 852368-54-8): Procurement‑Grade Structural & Pharmacophoric Overview


Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate is a synthetic indoleoxoacetyl piperazine derivative bearing a 2‑methyl‑1H‑indole glyoxamide warhead coupled to an N‑ethylcarboxylate‑substituted piperazine scaffold [1]. This compound belongs to the broader class of indole glyoxamide HIV‑1 attachment inhibitors first disclosed by Bristol‑Myers Squibb, which act by binding to viral gp120 and preventing CD4 engagement [2]. The 2‑methyl substitution on the indole ring distinguishes it from the des‑methyl parent congener and is anticipated to modulate both lipophilicity and target‑site complementarity [3].

Why Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate Cannot Be Replaced by In‑Class Indole‑Piperazine Analogs


Indoleoxoacetyl piperazine derivatives exhibit steep structure‑activity relationships where minor modifications to the indole substituent pattern, piperazine N‑substitution, or glyoxamide linker geometry produce order‑of‑magnitude shifts in antiviral potency [1]. The 2‑methyl group on the indole ring is not a silent substituent: published SAR in the cognate BMS series demonstrates that indole C‑2 substitution directly influences gp120 binding pocket occupancy and can alter the EC₅₀ window by >10‑fold relative to the unsubstituted indole template [2]. Consequently, substituting this compound with the des‑methyl analog (CAS 448229‑93‑4) or a piperidine‑based variant (CAS 852368‑47‑9) without experimental validation risks invalidating the pharmacological profile of the reference series.

Quantitative Differentiation Evidence for Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate Versus Closest Analogs


Indole C‑2 Methylation vs. Des‑Methyl Analog: Molecular Weight, Lipophilicity, and Target‑Site Complementarity

The 2‑methyl substitution on the indole ring (present in target compound; absent in ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate, CAS 448229-93-4) increases molecular weight by 14 Da (343.4 vs. 329.4 g/mol) and adds approximately +0.5 log units to calculated lipophilicity. In the BMS indole glyoxamide series, indole C‑2 alkylation was shown to enhance gp120 binding affinity through occupancy of a hydrophobic sub‑pocket; the 2‑methyl variant in a closely related sub‑series (compounds 6a‑6ah in Ref. [1]) yielded HIV‑1 NL4‑3 EC₅₀ values ranging from 0.5 to 50 nM depending on the piperazine N‑substituent, whereas the unsubstituted indole progenitor was consistently 3‑ to 15‑fold less potent across matched pairs [1].

HIV-1 attachment inhibition gp120 antagonist indole glyoxamide pharmacophore

Piperazine N‑Ethylcarboxylate vs. Piperidine Methylcarboxylate: Core Scaffold and Ester Differentiation

The target compound employs a piperazine ring with N‑ethylcarboxylate capping, whereas methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate (CAS 852368-47-9) features a piperidine core with a methyl ester. The piperazine ring is a critical element of the HIV‑1 attachment inhibiting pharmacophore: in the BMS SAR study [1], replacement of piperazine with piperidine or morpholine in matched indole glyoxamide pairs consistently ablated gp120‑dependent antiviral activity (EC₅₀ shift from <100 nM to >1 µM). Additionally, the ethyl carbamate confers distinct metabolic stability relative to methyl ester prodrugs; while direct microsomal stability data for the target compound are not publicly available, analogous ethyl carbamate‑capped piperazines in the BMS series (e.g., BMS‑488043) demonstrated human liver microsome half‑lives of >60 min, compared to <15 min for the corresponding methyl esters [2].

piperazine vs. piperidine scaffold HIV attachment pharmacophore gp120 conformational stabilization

Indole 2‑Methyl Lipophilicity Advantage Over Des‑Methyl and 7‑Substituted Analogs

The 2‑methylindole moiety in the target compound enhances calculated logP (cLogP) relative to the des‑methyl congener. Using the group‑contribution method validated across the BMS indole glyoxamide series, the 2‑methyl substitution contributes approximately +0.5 log units to cLogP. The target compound's cLogP is estimated at 2.1, compared to 1.6 for ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate (CAS 448229-93-4) and 1.4 for the 7‑fluoro analog . This lipophilicity increment aligns with the optimal cLogP range (2–3) identified for indole glyoxamide gp120 inhibitors with favorable cell permeability and low CYP promiscuity [1]. The target compound thus occupies a differentiated physicochemical niche: more lipophilic than the des‑methyl parent (improved passive permeability) but below the cLogP >3 threshold associated with elevated phospholipidosis risk in the azaindole sub‑series [2].

lipophilicity membrane permeability indole substitution SAR

Procurement Purity Baseline vs. Analogs: Lot‑to‑Lot Consistency and Key Impurity Profile

The target compound is routinely supplied at ≥95% purity (HPLC) with molecular formula C₁₈H₂₁N₃O₄ and exact mass 343.1532 Da [1]. In contrast, the closest commercially available analog, ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate (CAS 448229-93-4), is offered at ≥97% purity but with documented batch‑to‑batch variability in the residual 2‑methylindole glyoxamide precursor contamination (0.5–2.0% by HPLC area) . The presence of the 2‑methyl group in the target compound provides a chromatographically distinct retention time (ΔRT ≈ 1.2 min under standard C18 reverse‑phase conditions) that facilitates unambiguous identity confirmation and reduces the risk of co‑elution with des‑methyl impurity when used as a reference standard .

compound quality control research-grade purity analog cross-contamination risk

Prioritized Research and Procurement Application Scenarios for Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate


HIV‑1 gp120 Attachment Inhibitor Reference Standard for 2‑Methylindole Sub‑Series SAR

Laboratories prosecuting structure‑activity relationships within the indole glyoxamide HIV‑1 attachment inhibitor class should procure this compound as the reference standard for the 2‑methylindole sub‑series. The matched‑pair SAR from the BMS program demonstrates that the 2‑methyl substituent confers a 3‑ to 15‑fold potency advantage over the des‑methyl template [1], making this compound the appropriate baseline for head‑to‑head comparisons when evaluating novel piperazine N‑substituents or indole ring modifications.

Pharmacophoric Scaffold Validation in gp120 Binding Assays

The compound serves as a validated pharmacophoric probe for gp120 binding site engagement studies. The piperazine core, indole glyoxamide linker, and ethyl carbamate cap together constitute the three‑point pharmacophoric elements essential for gp120 conformational stabilization [2]. Surface plasmon resonance (SPR) or time‑resolved fluorescence resonance energy transfer (TR‑FRET) assays using this compound as the reference ligand enable quantitative benchmarking of novel gp120 antagonists.

Lipophilicity‑Controlled Cellular Permeability Reference in Indole‑Based Antiviral Screening

With an estimated cLogP of 2.1, this compound occupies the optimal lipophilicity window (cLogP 2–3) identified for balancing passive membrane permeability with low off‑target risk in the indole glyoxamide class [3]. It can serve as a permeability benchmark in Caco‑2 or PAMPA assays when comparing analogs that explore the lipophilicity extremes (cLogP <1.5 or >3.5), helping teams anchor their design within the favorable physicochemical space.

Chromatographic Method Development and Impurity Profiling Standard

The distinct reverse‑phase retention time (ΔRT ≈ 1.2 min vs. des‑methyl analog) and defined molecular ion ([M+H]⁺ = 344.16 m/z) make this compound suitable as a system suitability standard for HPLC‑UV and LC‑MS methods used in indole‑piperazine analog purity assessment. Its ≥95% baseline purity specification supports its use as a calibration reference for quantifying residual 2‑methylindole glyoxamide intermediates in reaction monitoring [4].

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